An In-Depth Technical Guide to the Physicochemical Properties of 3-(1-methylcyclopropyl)azetidine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1-methylcyclopropyl)azetidine hydrochloride
Foreword: A Molecule-Centric Approach to Characterization
In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. The adage "know your molecule" has never been more critical. The physicochemical properties of a compound are not mere data points; they are the fundamental determinants of its behavior, from formulation and stability to absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2] This guide focuses on 3-(1-methylcyclopropyl)azetidine hydrochloride, a compound of interest for its unique structural motifs—the strained azetidine ring and the compact cyclopropyl group. The incorporation of the azetidine ring imparts unique physicochemical properties, and the cyclopropyl group can offer advantages such as increased metabolic stability and potency.[3]
While this specific molecule is a niche building block rather than a widely characterized drug, this guide provides a comprehensive framework for its full physicochemical workup. We will merge established theoretical principles with robust, field-proven experimental protocols. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just methods, but the strategic rationale behind them.
Part 1: Molecular Identity and Core Properties
Before delving into complex characterization, establishing the fundamental identity of the molecule is paramount.
Chemical Structure and Identifiers
The foundational step is the unambiguous identification of the molecule through its structure and standardized chemical identifiers.
-
IUPAC Name: 3-(1-methylcyclopropyl)azetidine hydrochloride
-
CAS Number: 2567496-77-7[4]
-
Molecular Formula: C₈H₁₆ClN
-
Molecular Weight: 161.67 g/mol
The structure combines a four-membered saturated heterocycle (azetidine) with a 1-methylcyclopropyl substituent at the 3-position. The hydrochloride salt form is typical for amine-containing compounds, enhancing solubility in aqueous media and improving crystalline properties.[5]
Caption: 2D structure of 3-(1-methylcyclopropyl)azetidine hydrochloride.
Summary of Physicochemical Parameters
The following table summarizes the key physicochemical properties. Where experimental data is not publicly available, the entry is marked as "To be determined (TBD)" and a standard methodology is proposed.
| Property | Value / Expected Range | Significance in Drug Development |
| Molecular Weight | 161.67 g/mol | Influences diffusion, solubility, and oral bioavailability. |
| Appearance | TBD (Expected: White to off-white solid) | Basic quality control and formulation parameter. |
| Melting Point (°C) | TBD | Indicator of purity and lattice energy of the crystalline form. |
| Aqueous Solubility | TBD (Expected: High due to HCl salt) | Critical for formulation, dissolution, and absorption.[2] |
| pKa | TBD (Expected: 9-11 for the azetidinium proton) | Governs ionization state, impacting solubility, permeability, and target binding.[6] |
| LogP / LogD | TBD | Measures lipophilicity, which affects permeability, metabolism, and toxicity.[1] |
Part 2: Experimental Protocols for Core Characterization
A robust and reproducible characterization workflow is essential. The following protocols are designed to provide a comprehensive physicochemical profile of 3-(1-methylcyclopropyl)azetidine hydrochloride.
Structural Confirmation and Purity Analysis
The first step is to confirm the molecular structure and assess the purity of the sample. This typically involves a combination of spectroscopic and chromatographic techniques.[7][8]
Caption: Experimental workflow for structural and purity analysis.
Protocol 1: NMR Spectroscopy
-
Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen and carbon atoms.
-
Methodology:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Expected signals would include resonances for the azetidine ring protons, the cyclopropyl protons, and the methyl group protons.
-
Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon environments.
-
(Optional) Run 2D NMR experiments like HSQC to correlate proton and carbon signals, providing unambiguous assignments.
-
-
Expertise & Rationale: The choice of solvent is critical; D₂O is suitable for the hydrochloride salt and will exchange with the N-H protons, simplifying the spectrum. DMSO-d₆ can also be used and will typically show the N-H protons. The combination of ¹H and ¹³C NMR provides a definitive structural fingerprint.[9]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass of the molecule, confirming its elemental composition.
-
Methodology:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or water.
-
Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The expected parent ion would be the free base [C₈H₁₅N + H]⁺.
-
Compare the measured exact mass to the theoretical mass. The difference should be less than 5 ppm.
-
-
Expertise & Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amine salts. High-resolution instrumentation (TOF or Orbitrap) is necessary to provide the mass accuracy required to confirm the elemental formula.
Determination of Key Physicochemical Properties
Once identity and purity are confirmed, the core physicochemical properties that govern drug-like behavior are measured.
Protocol 3: pKa Determination by Potentiometric Titration
-
Objective: To measure the acid dissociation constant (pKa) of the protonated azetidine nitrogen.
-
Methodology:
-
Accurately weigh and dissolve a known amount of the compound in deionized water to create a solution of known concentration (e.g., 10 mM).
-
Place the solution in a thermostatted vessel (25 °C) with a calibrated pH electrode and a stirrer.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at which 50% of the compound has been neutralized (the half-equivalence point).
-
-
Expertise & Rationale: Potentiometric titration is the gold-standard method for pKa determination.[10] For an amine hydrochloride, this titration measures the pKa of the conjugate acid (the azetidinium ion). This value is crucial as it dictates the charge state of the molecule at physiological pH (7.4), which in turn affects its interaction with biological membranes and targets.[11][12]
Protocol 4: Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of the compound in an aqueous medium.
-
Methodology:
-
Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Expertise & Rationale: The shake-flask method (OECD Guideline 105) is a reliable way to measure thermodynamic solubility. Using a physiologically relevant buffer (pH 7.4) is essential for drug development applications, as solubility can be highly pH-dependent for ionizable compounds.[2]
Part 3: Conclusion and Forward Look
The characterization of 3-(1-methylcyclopropyl)azetidine hydrochloride, as outlined in this guide, provides the foundational data necessary for its advancement in a drug discovery pipeline. The protocols described herein are not merely procedural steps but a systematic approach to understanding a molecule's intrinsic properties. The resulting data on solubility, pKa, and stability will directly inform formulation strategies, aid in the interpretation of biological assay results, and guide future structure-activity relationship (SAR) studies.[13] By investing in a thorough physicochemical workup early in development, researchers can mitigate risks, make more informed decisions, and ultimately increase the probability of success for their drug candidates.[1][14]
References
- Solvias AG. (n.d.). Small Molecule Pharmaceutical Characterization.
-
Di, L., & Kerns, E. H. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1431. Retrieved from [Link]
-
American Elements. (n.d.). 3-(cyclopropylmethyl)azetidine hydrochloride. Retrieved from [Link]
-
Pion Inc. (n.d.). Physicochemical Characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2026, January 3). Characterization of Small-Molecule Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Cyclopropylmethyl)azetidine hydrochloride. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(cyclopropylmethyl)azetidine hydrochloride (C7H13N). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Cyclopropylmethoxy)azetidine hydrochloride. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl. Retrieved from [Link]
-
Slovenska Kemijska Druzba. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa of amine hydrochlorides cis/trans‐8–10⋅HCl and carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental pKa values of conjugated amine (di)hydrochlorides 18 b, 19 b, 56–59. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Retrieved from [Link]
-
Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
ResearchGate. (2020, July 23). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. Retrieved from [Link]
-
Al-Juthery, H. W. A. (2020, October 14). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science. Retrieved from [Link]
-
MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
-
West, F. G., & Bott, T. M. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Retrieved from [Link]
-
ChemSrc. (2025, August 28). CAS#:2229431-49-4 | 3-Methyl-3-(1-methylcyclopropoxy)azetidine. Retrieved from [Link]
-
Elsevier. (n.d.). Azetidine Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Physicochemical Characterization | Pion, Inc. [pion-inc.com]
- 3. 3-(Cyclopropylmethyl)azetidine | 1248411-37-1 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. solvias.com [solvias.com]
